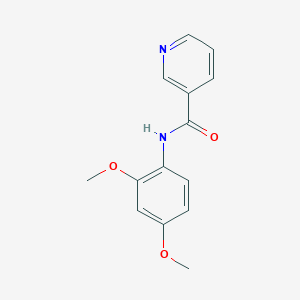

N-(2,4-dimethoxyphenyl)nicotinamide

Vue d'ensemble

Description

N-(2,4-dimethoxyphenyl)nicotinamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential anti-tumor properties. It was first identified in the 1980s as a compound with promising activity against cancer cells, and since then, numerous studies have been conducted to investigate its mechanism of action and potential therapeutic applications.

Applications De Recherche Scientifique

Cosmeceutical Applications

Niacinamide, a derivative of nicotinic acid, has become a key functional ingredient in diverse skincare products and cosmetics . It plays a pivotal role in NAD+ synthesis, contributing to redox reactions and energy production in cutaneous cells . It influences human DNA repair and cellular stress responses, and has been widely leveraged as a multipurpose antiaging ingredient .

Therapeutic Applications

The intrinsic properties of niacinamide may be applied to managing acne vulgaris, melasma, and psoriasis . It has been shown to significantly reduce cutaneous oxidative stress, inflammation, and pigmentation .

Antioxidant Activity

Niacinamide has potent antioxidant activity, which can decrease sallowness (i.e., yellowing) of the skin . This property is beneficial in skincare, particularly in products designed for aging skin .

Antibacterial and Antibiofilm Properties

Nicotinamide and its derivatives have been investigated for their antibacterial and antibiofilm properties . For instance, the derivative ND4 was found to be a promising inhibitor candidate against Enterococcus faecalis .

Antimicrobial, Antifungal, and Anti-HIV Properties

Nicotinamide has been studied for its antimicrobial, antifungal, and anti-HIV properties . These properties make it a potential candidate for the development of new therapeutic agents .

Hair and Scalp Health

Nicotinamide has properties that promote hair growth, prevent gray hair, increase hair elasticity, and treat conditions like dandruff and itching . These properties make it a valuable ingredient in hair care products .

Mécanisme D'action

Target of Action

N-(2,4-dimethoxyphenyl)nicotinamide is a derivative of nicotinamide, also known as niacinamide . Nicotinamide is an amide derivative of vitamin B3 and plays an active role in protecting cells from ultraviolet (UV) radiation-induced damage . .

Mode of Action

Nicotinamide is involved in cellular energy metabolism, DNA repair, and regulation of transcription processes . It serves as a coenzyme for hundreds of dehydrogenases in redox reactions .

Biochemical Pathways

Nicotinamide is a key player in the NAD salvage pathway, which is the primary pathway for NAD synthesis in mammals . In this pathway, the rate-limiting enzyme nicotinamide phosphoribosyltransferase (NAMPT) catalyzes the condensation of nicotinamide and phosphoribosyl pyrophosphate (PRPP) into nicotinamide mononucleotide (NMN), which is then converted to NAD . N-(2,4-dimethoxyphenyl)nicotinamide, being a derivative of nicotinamide, might also be involved in this pathway, but specific studies are needed to confirm this.

Pharmacokinetics

Nicotinamide is known to be absorbed almost completely in the small intestine after ingestion . It is stored as NAD in the liver and excreted via the kidneys . The ADME properties of N-(2,4-dimethoxyphenyl)nicotinamide might be similar, but specific studies are needed to confirm this.

Result of Action

Nicotinamide is known to have a neuroprotective effect and can reduce the incidence of non-melanoma skin cancers . It is also involved in cellular energy metabolism and DNA repair .

Propriétés

IUPAC Name |

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-18-11-5-6-12(13(8-11)19-2)16-14(17)10-4-3-7-15-9-10/h3-9H,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRGJXQFXZQQNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethoxyphenyl)pyridine-3-carboxamide | |

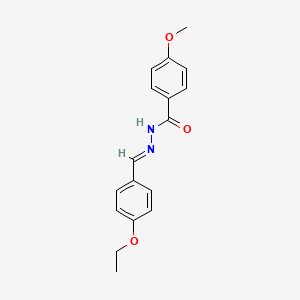

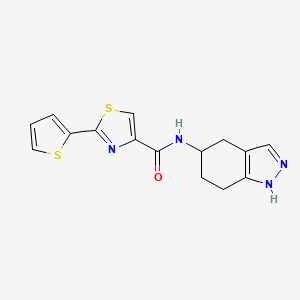

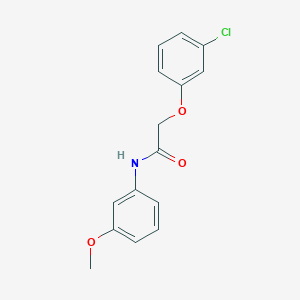

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![1-benzyl-4-[(3-fluoroimidazo[1,2-a]pyridin-2-yl)carbonyl]-1,4-diazepan-6-ol](/img/structure/B5571473.png)

![4-({[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}methyl)benzoic acid](/img/structure/B5571482.png)

![1-[1-cyclohexyl-5-(cyclohexylamino)-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B5571484.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-(4-ethoxybenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5571509.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)

![8-tert-butyl-2-(4-chlorophenyl)-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B5571558.png)